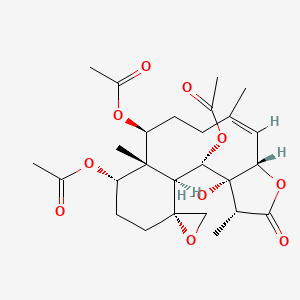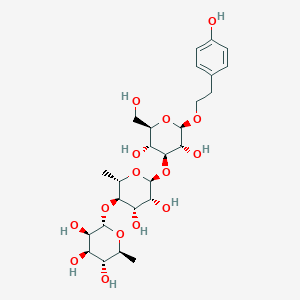![molecular formula C13H19N5O B1245312 3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)
3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5600103 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
The synthesis of ICX5600103 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically involve the use of solid-phase extraction techniques, which are crucial for enriching correct and informative results . These methods are environmentally friendly and offer high performance, making them suitable for industrial production . The preparation process may also involve liquid-liquid extraction and microextraction techniques, which are essential for handling and modifying samples to make them amenable to instrumental analysis .
Chemical Reactions Analysis
ICX5600103 undergoes various chemical reactions, including oxidation, reduction, and substitution. The progress of these reactions can be accurately determined by real-time tracking using mass spectrometry . Common reagents used in these reactions include 3-nitrophenylhydrazine (3-NPH) for derivatization, which increases retention in the ODS column and enhances the sensitivity of mass spectrometry detection . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ICX5600103 has a wide range of scientific research applications. It is used in chemistry for profiling metabolites, quantifying bioactive small molecules, and identifying natural products . In biology, it is employed for analyzing pharmaceuticals, biological samples, natural compounds, pesticides, and environmental pollutants . In medicine, ICX5600103 is used for studying the effects of various drugs and their interactions with biological systems . Additionally, it has industrial applications in the analysis of foods and beverages .
Mechanism of Action
The mechanism of action of ICX5600103 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
ICX5600103 can be compared with other similar compounds based on their structural and functional properties. Tools like ChemMine allow for the analysis and clustering of small molecules by structural similarities . Similar compounds may include those with analogous chemical structures or those that undergo similar reactions. The uniqueness of ICX5600103 lies in its specific chemical properties and the range of applications it offers in various scientific fields .
Conclusion
ICX5600103 is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical properties and wide range of applications make it a valuable subject of study for researchers across different fields.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C13H19N5O |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3,4-dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one |
InChI |
InChI=1S/C13H19N5O/c1-3-6-16-9-15-10-11-14-5-8-17(11)13(19)18(7-4-2)12(10)16/h9H,3-8H2,1-2H3 |
InChI Key |
ZWAPPZIVBZAGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N(C(=O)N3C2=NCC3)CCC |
Synonyms |
3,4-dipropyl-4,5,7,8-tetrahydro-3H-imidazo(1,2-i)-purin-5-one 3,4-dipropyl-4,5,7,8-tetrahydro-3H-imidazo(1,2-i)purin-5-one 3,4-DP-TIP XT-611 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate](/img/structure/B1245237.png)



![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-2-methyl-3-pyridin-3-ylmethyl-1H-indol-5-yl}-propionic acid](/img/structure/B1245246.png)




